molecular formula C18H21Br4N5OS B15184183 4(1H)-Pyrimidinone, 2-((2-(((3-bromo-2-pyridinyl)methyl)thio)ethyl)amino)-5-(4-pyridinylmethyl)-, trihydrobromide CAS No. 122945-89-5

4(1H)-Pyrimidinone, 2-((2-(((3-bromo-2-pyridinyl)methyl)thio)ethyl)amino)-5-(4-pyridinylmethyl)-, trihydrobromide

Cat. No.: B15184183
CAS No.: 122945-89-5
M. Wt: 675.1 g/mol
InChI Key: NVVUJTGEJXRCHG-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 2-((2-(((3-bromo-2-pyridinyl)methyl)thio)ethyl)amino)-5-(4-pyridinylmethyl)-, trihydrobromide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 2-((2-(((3-bromo-2-pyridinyl)methyl)thio)ethyl)amino)-5-(4-pyridinylmethyl)-, trihydrobromide typically involves multiple steps, starting with the preparation of key intermediates such as (3-bromo-2-pyridinyl)methanol . The synthetic route may include:

    Formation of (3-bromo-2-pyridinyl)methanol: This intermediate can be synthesized through the bromination of 2-pyridinemethanol.

    Thioether Formation: The (3-bromo-2-pyridinyl)methanol is then reacted with a thiol compound to form the corresponding thioether.

    Amination: The thioether is further reacted with an amine to introduce the amino group.

    Pyrimidinone Formation: The final step involves the cyclization of the intermediate to form the pyrimidinone core, followed by the addition of hydrobromic acid to obtain the trihydrobromide salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 2-((2-(((3-bromo-2-pyridinyl)methyl)thio)ethyl)amino)-5-(4-pyridinylmethyl)-, trihydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the pyridinyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at the bromine site.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 2-((2-(((3-bromo-2-pyridinyl)methyl)thio)ethyl)amino)-5-(4-pyridinylmethyl)-, trihydrobromide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(1H)-Pyrimidinone, 2-((2-(((3-bromo-2-pyridinyl)methyl)thio)ethyl)amino)-5-(4-pyridinylmethyl)-, trihydrobromide is unique due to its combination of functional groups and the presence of both pyrimidinone and pyridinyl moieties

Properties

CAS No.

122945-89-5

Molecular Formula

C18H21Br4N5OS

Molecular Weight

675.1 g/mol

IUPAC Name

2-[2-[(3-bromopyridin-2-yl)methylsulfanyl]ethylamino]-5-(pyridin-4-ylmethyl)-1H-pyrimidin-6-one;trihydrobromide

InChI

InChI=1S/C18H18BrN5OS.3BrH/c19-15-2-1-5-21-16(15)12-26-9-8-22-18-23-11-14(17(25)24-18)10-13-3-6-20-7-4-13;;;/h1-7,11H,8-10,12H2,(H2,22,23,24,25);3*1H

InChI Key

NVVUJTGEJXRCHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CSCCNC2=NC=C(C(=O)N2)CC3=CC=NC=C3)Br.Br.Br.Br

Origin of Product

United States

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